4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide
Description
4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide is a complex organic compound that features a bromopyridine moiety linked to an N-ethylpiperazine carboxamide group
Properties
IUPAC Name |
4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O2/c1-2-15-13(20)18-8-6-17(7-9-18)12(19)11-10(14)4-3-5-16-11/h3-5H,2,6-9H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHRZCNKNARHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide typically involves the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, is subjected to a carbonylation reaction to introduce the carbonyl group at the 2-position.
Coupling with N-ethylpiperazine: The bromopyridine-2-carbonyl intermediate is then reacted with N-ethylpiperazine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of palladium or other transition metal catalysts to facilitate the coupling reactions.
Solvents: Selection of solvents like dimethylformamide or toluene to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The carbonyl group can participate in oxidation or reduction reactions to form different derivatives.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or amines depending on the reaction conditions.
Scientific Research Applications
4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chloropyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide
- 4-(3-fluoropyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide
- 4-(3-iodopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide
Uniqueness
4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
